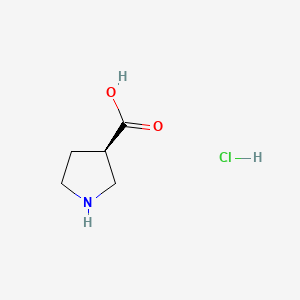
Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride” is a chemical compound that is part of the tetrahydroisoquinoline (THIQ) family . THIQs are important structural motifs of various natural products and therapeutic lead compounds . They have garnered significant attention due to their presence in various natural and non-natural compounds with intriguing biological properties .
Synthesis Analysis
The synthesis of THIQ derivatives has been a topic of considerable research interest . Traditional approaches to the synthesis of C(1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of THIQ with various nucleophiles have been explored . Multicomponent reactions (MCRs) are also considered as powerful strategies in organic synthesis for the generation of molecular diversity and complexity .Chemical Reactions Analysis
The chemical reactions involving THIQs often involve the functionalization of the C(1) position . Reactions involving isomerization of iminium intermediate (exo/endo isomerization) are particularly highlighted . The use of prefunctionalized N-arylated/protected THIQ is indispensable for better reaction performance .Applications De Recherche Scientifique
Therapeutic Potential of THIQ Derivatives
THIQ derivatives have been recognized for their diverse therapeutic activities, showcasing a transition from their initial association with neurotoxicity to being identified as compounds with considerable potential in drug discovery, particularly in the treatment of cancer and central nervous system (CNS) disorders. The approval of trabectedin (a THIQ derivative) by the US FDA for treating soft tissue sarcomas marks a significant milestone, highlighting the anticancer capabilities of these compounds. The scope of THIQ derivatives extends beyond cancer treatment, showing promise in addressing infectious diseases such as malaria, tuberculosis, HIV-infection, HSV-infection, and leishmaniasis. Moreover, they are being explored for their potential in treating metabolic disorders, illustrating a broad spectrum of application in therapeutic development (Singh & Shah, 2017).
Orientations Futures
The future directions for the study of “Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride” and other THIQ derivatives are likely to involve the development of new and environmentally friendly methods for their synthesis . This is due to their broad range of applications and their presence in various biologically important compounds .
Propriétés
IUPAC Name |
methyl 4,4-dimethyl-2,3-dihydro-1H-isoquinoline-5-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c1-13(2)8-14-7-9-5-4-6-10(11(9)13)12(15)16-3;/h4-6,14H,7-8H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRJIHSILGAYRGP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC2=C1C(=CC=C2)C(=O)OC)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80745260 |
Source


|
| Record name | Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80745260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1203682-99-8 |
Source


|
| Record name | Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80745260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[2-(Cyclobutylmethoxy)-6-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B598162.png)
![6'-fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B598163.png)



![6-Bromopyrrolo[2,1-f][1,2,4]triazine-2,4-diol](/img/structure/B598170.png)


![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 5-bromo-2-methyl-1-(phenylsulfonyl)-, methyl ester](/img/structure/B598174.png)

